Regioisomeric Positioning: 4-Carboxamide vs. 3-Carboxamide Scaffold
The compound's core distinction is its isoxazole-4-carboxamide scaffold, which is regioisomeric to the more common 3-carboxamide variant. In kinase inhibitor programs, such as FLT3 and FMS, the 5-methylisoxazole-4-carboxamide motif is a known pharmacophore for potent and selective activity, a profile not attainable with the 3-carboxamide orientation [1]. This regiochemistry dictates the vector of the hydrogen bond donor/acceptor pharmacophore, fundamentally altering target binding.
| Evidence Dimension | Regiochemical Scaffold Preference for Kinase Inhibition |
|---|---|
| Target Compound Data | 5-Methylisoxazole-4-carboxamide core |
| Comparator Or Baseline | 5-Methylisoxazole-3-carboxamide core (e.g., 5-cyclopropyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide) |
| Quantified Difference | Qualitative; The 4-carboxamide is a privileged motif in FLT3/FMS kinase inhibitors with selectivity over 36 other kinases, a profile not reported for the 3-carboxamide series [1]. Direct comparative potency data for this exact pair is not publicly available. |
| Conditions | Biochemical kinase inhibition assays, cell-based proliferation assays (FLT3-ITD mutant lines) |
Why This Matters
The 4-carboxamide regioisomer provides a distinct pharmacophore that is validated for kinase selectivity, a critical advantage for projects requiring a specific inhibition profile.
- [1] Ma, X., et al. (2020). Discovery of 5-methyl-N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamide analogues as highly selective FLT3 inhibitors. European Journal of Medicinal Chemistry, 192, 112171. View Source
